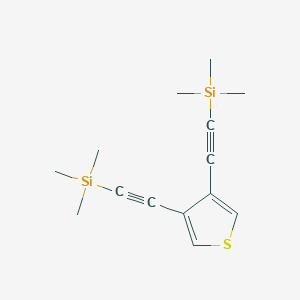

3,4-Bis(trimethylsilylethynyl)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20SSi2 |

|---|---|

Molecular Weight |

276.55 g/mol |

IUPAC Name |

trimethyl-[2-[4-(2-trimethylsilylethynyl)thiophen-3-yl]ethynyl]silane |

InChI |

InChI=1S/C14H20SSi2/c1-16(2,3)9-7-13-11-15-12-14(13)8-10-17(4,5)6/h11-12H,1-6H3 |

InChI Key |

BTEHTBFAYUJOFF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=CSC=C1C#C[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Bis Trimethylsilylethynyl Thiophene

Precursor Synthesis and Halogenation Strategies

The journey towards 3,4-Bis(trimethylsilylethynyl)thiophene begins with the synthesis of a suitable precursor, typically a 3,4-dihalogenated thiophene (B33073). The choice of halogen (bromine or iodine) can significantly influence the reactivity in the subsequent cross-coupling step.

Synthesis of 3,4-Dihalothiophene Intermediates

3,4-Dibromothiophene (B32776) is a commonly utilized intermediate in the synthesis of 3,4-disubstituted thiophenes. One established method for its preparation involves the selective debromination of 2,3,4,5-tetrabromothiophene. This reaction is often carried out using a reducing agent such as zinc powder in a suitable solvent system. For instance, a high yield of 3,4-dibromothiophene can be achieved by reacting 2,3,4,5-tetrabromothiophene with zinc powder in a mixture of acetic acid and water.

Another approach to 3,4-dibromothiophene involves the treatment of the readily available 2-bromothiophene (B119243) with a mixture of sodamide and potassium tert-butoxide in liquid ammonia. This method results in a disproportionation reaction, yielding a mixture of thiophene, 3,4-dibromothiophene, and other polybrominated thiophenes, from which the desired product can be isolated by fractional distillation.

The synthesis of 3,4-diiodothiophene (B3049076) can also be accomplished through various halogenation techniques, providing an alternative precursor for the subsequent coupling reaction.

Regioselective Halogenation Approaches

Achieving regioselective halogenation at the 3 and 4 positions of the thiophene ring is crucial for the synthesis of the desired precursor. Direct halogenation of thiophene typically leads to substitution at the more reactive 2 and 5 positions. Therefore, indirect methods are often employed.

One strategy involves the "halogen dance" rearrangement, where a halogen atom migrates from one position to another on the aromatic ring under the influence of a strong base. This can be utilized to isomerize more readily available dihalothiophenes to the desired 3,4-disubstituted isomer.

Furthermore, specific halogenating agents and reaction conditions can be employed to favor substitution at the less reactive positions. The choice of halogenating agent, solvent, and temperature can all play a role in directing the halogenation to the 3 and 4 positions.

Cross-Coupling Reaction Pathways

With the 3,4-dihalothiophene precursor in hand, the next critical step is the introduction of the trimethylsilylethynyl groups. This is most effectively achieved through a Sonogashira cross-coupling reaction.

Sonogashira Coupling Protocols for Ethynylation

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org In the synthesis of this compound, a double Sonogashira coupling is performed, where both halogen atoms on the thiophene ring are substituted with trimethylsilylacetylene (B32187).

A typical reaction involves stirring the 3,4-dihalothiophene with an excess of trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) salt (such as copper(I) iodide), and a base (commonly an amine like triethylamine (B128534) or diisopropylamine) in a suitable solvent.

Catalyst Systems and Ligand Optimization

The choice of the palladium catalyst and its associated ligands is critical for the success of the Sonogashira coupling. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). wikipedia.org

The nature of the phosphine (B1218219) ligands can significantly impact the catalyst's activity and stability. Electron-rich and bulky phosphine ligands can enhance the rate of the oxidative addition step in the catalytic cycle. The optimization of the palladium-to-ligand ratio is also an important factor in achieving high yields and minimizing side reactions. For double Sonogashira couplings on heterocyclic systems, careful selection of the catalyst system is necessary to ensure complete reaction at both positions.

| Palladium Source | Common Ligands | Typical Catalyst Loading (mol%) |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | 1-5 |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | 1-5 |

| Pd(OAc)₂ | Various phosphine ligands (e.g., P(t-Bu)₃, XPhos) | 1-5 |

Solvent Systems and Reaction Conditions

The choice of solvent can have a profound effect on the outcome of the Sonogashira coupling. A variety of solvents can be used, with the selection often depending on the solubility of the reactants and the reaction temperature. Common solvents include amines, such as triethylamine, which can also serve as the base, as well as aprotic solvents like tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).

Reaction conditions such as temperature and reaction time must be carefully controlled to achieve optimal results. While many Sonogashira couplings can be performed at room temperature, heating may be required to drive the reaction to completion, especially for less reactive halides. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive halides. |

| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and catalyst efficiency. |

| Base | Triethylamine, Diisopropylamine (B44863) | Often used in excess, can also act as a solvent. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Typically used in catalytic amounts (1-10 mol%). |

Alternative Coupling Methodologies

Beyond the conventional copper-co-catalyzed Sonogashira reaction, several alternative coupling strategies can be employed for the synthesis of this compound. These methods aim to improve reaction conditions, reduce byproducts, and enhance catalyst performance.

Copper-Free Sonogashira Coupling: The use of a copper co-catalyst in the traditional Sonogashira reaction can lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can complicate purification processes, particularly for pharmaceutical applications. nih.gov To circumvent these issues, copper-free Sonogashira methodologies have been developed. These reactions are typically performed in the presence of a palladium catalyst and a suitable base, often an amine. nih.govrsc.org The Heck-Cassar protocol is a related copper-free method. researchgate.netnih.gov The development of air-stable palladium precatalysts has further facilitated the use of copper-free conditions, allowing for reactions to be conducted at room temperature with high functional group tolerance. nih.gov

A key advantage of copper-free systems is the simplified purification process and the avoidance of toxic copper waste streams. nih.gov The reaction mechanism in the absence of copper is believed to proceed through a different pathway, mitigating the formation of diynes. nih.gov

Heck-Cassar-Sonogashira (HCS) Reactions: The Heck-Cassar-Sonogashira (HCS) reaction represents a versatile approach to the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. nih.gov This methodology can be performed under both copper-catalyzed (Sonogashira) and copper-free (Heck-Cassar) conditions. researchgate.net The choice of solvent and base is critical in HCS reactions, with greener alternatives to traditional solvents like DMF being actively investigated to improve the sustainability of the process. nih.gov The fine-tuning of the HCS protocol, including the selection of appropriate ligands for the palladium catalyst, can lead to complete conversions and high reaction rates under mild conditions. nih.govd-nb.info

Below is a comparative table of potential reaction conditions for the synthesis of this compound starting from 3,4-dihalothiophene, based on general principles of these alternative coupling methodologies.

| Coupling Methodology | Typical Catalyst System | Common Bases | Potential Solvents | Key Advantages |

|---|---|---|---|---|

| Copper-Free Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl | Amines (e.g., Et₃N, i-Pr₂NH), Organic bases (e.g., TMP), Inorganic bases (e.g., Cs₂CO₃) | THF, DMSO, Acetonitrile (B52724) | Reduced homocoupling byproducts, simplified purification, avoidance of copper toxicity. nih.gov |

| Heck-Cassar Protocol | Pd(0) complexes | Strong organic bases (e.g., TMG) | N-Hydroxyethylpyrrolidone (HEP), Water/HEP mixtures | High yields, fast conversions under mild conditions, potential for catalyst recycling. d-nb.info |

Purification and Isolation Techniques

The purification and isolation of this compound from the crude reaction mixture are critical steps to obtain a product of high purity, which is essential for its subsequent applications in materials science. The choice of purification method depends on the physical state of the compound and the nature of the impurities present.

Chromatographic Methods: Column chromatography is a widely used technique for the purification of alkynylthiophene derivatives. Silica (B1680970) gel is the most common stationary phase. The choice of eluent is crucial for achieving good separation. A non-polar solvent system, such as n-hexane or a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically employed. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization and Precipitation: If the product is a solid at room temperature, recrystallization can be an effective method for purification. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. For liquid thiophenes, a purification process involving precipitation by cooling a solution of the thiophene in a suitable solvent has been patented. google.com This method involves cooling the solution to a temperature below the melting point of the thiophene, causing the purified product to precipitate. google.com

Distillation: For thermally stable, volatile impurities, distillation can be employed. However, given the relatively high molecular weight of this compound, this method may be less suitable. A specialized distillation process has been described for purifying thiophenes contaminated with mercaptans, which involves selective oxidation of the mercaptans followed by distillation. google.com

The general isolation procedure following a coupling reaction involves quenching the reaction, followed by extraction with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt like MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude product, which is then subjected to one of the purification techniques mentioned above.

Scale-Up Considerations for Laboratory and Industrial Applications

The transition from laboratory-scale synthesis to larger-scale industrial production of this compound presents several challenges that need to be addressed to ensure an efficient, safe, and economically viable process. sci-hub.se

Catalyst Efficiency and Deactivation: On a larger scale, the cost of the palladium catalyst becomes a significant factor. sci-hub.se Therefore, optimizing the catalyst loading to be as low as possible without compromising the reaction yield and time is crucial. Catalyst deactivation, which can be caused by impurities in the starting materials or exposure to oxygen, is a major concern in large-scale reactions. numberanalytics.comnumberanalytics.com Ensuring a strictly inert atmosphere and using robust catalyst systems are key strategies to mitigate this issue. numberanalytics.com

Heat and Mass Transfer: Exothermic coupling reactions can pose a safety risk on a large scale if the heat generated is not effectively managed. Proper reactor design and cooling systems are necessary to control the reaction temperature. numberanalytics.com Efficient mixing is also critical to ensure uniform reaction conditions and prevent the formation of localized hot spots, which can lead to side reactions and catalyst degradation.

Downstream Processing: The removal of residual palladium and copper from the final product is a critical quality control step, especially for applications in electronics where metal impurities can be detrimental to device performance. sci-hub.se Efficient methods for metal scavenging need to be incorporated into the process. The purification method chosen must also be scalable. While chromatography is feasible in the lab, it can be costly and generate large amounts of solvent waste on an industrial scale. Therefore, developing scalable crystallization or precipitation methods is often preferred. google.com

Flow Chemistry: Continuous flow chemistry has emerged as a promising technology for the scale-up of chemical processes, including Sonogashira couplings. mdpi.comyoutube.comjst.org.in Flow reactors offer several advantages over traditional batch reactors, such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety when handling hazardous reagents. mdpi.comyoutube.com The use of packed-bed reactors with solid-supported catalysts can also facilitate catalyst separation and recycling, further improving the economic and environmental footprint of the synthesis. youtube.com A model-based scale-up of a Sonogashira reaction in a 3D printed continuous-flow reactor has demonstrated the potential for high space-time yields and productivity rates. acs.org

The table below summarizes the key challenges and potential solutions for the scale-up of this compound synthesis.

| Challenge | Potential Solutions and Considerations |

|---|---|

| Catalyst Cost and Deactivation | - Minimize catalyst loading through process optimization.

|

| Heat and Mass Transfer | - Utilize reactors with efficient cooling and mixing capabilities.

|

| Purification and Metal Removal | - Develop scalable crystallization or precipitation methods.

|

| Safety | - Conduct thorough process safety analysis.

|

| Sustainability | - Select greener solvents and bases.

|

Derivatization and Functionalization of 3,4 Bis Trimethylsilylethynyl Thiophene

Deprotection Strategies for Trimethylsilyl (B98337) Groups

The removal of the trimethylsilyl (TMS) protecting groups from 3,4-bis(trimethylsilylethynyl)thiophene is a critical step to unmask the two terminal alkyne functionalities, yielding 3,4-diethynylthiophene (B150511). This transformation is typically achieved under mild conditions to avoid unwanted side reactions. The choice of deprotection strategy is often dictated by the sensitivity of other functional groups present in the molecule and the desired reaction scale. The most common and effective methods involve either base-mediated or fluoride-initiated desilylation.

Base-Mediated Desilylation Techniques

Base-mediated desilylation is a widely employed method for the cleavage of the silicon-carbon bond in trimethylsilyl-protected alkynes. This approach is favored for its simplicity, cost-effectiveness, and generally mild reaction conditions. The mechanism involves the nucleophilic attack of a base on the silicon atom, leading to the cleavage of the Si-C(sp) bond and the formation of a terminal alkyne and a silyl (B83357) ether or related byproduct.

Commonly used bases for this transformation include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a protic solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion. The mild nature of these conditions makes this method compatible with a wide range of functional groups.

Another effective basic system involves the use of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (B95107) (THF) and water. While slightly harsher than the carbonate-based methods, this approach can lead to faster reaction times. Careful control of the reaction temperature and stoichiometry is crucial to prevent potential side reactions, such as the addition of the hydroxide to the newly formed alkyne.

| Reagent | Solvent | Typical Conditions | Advantages | Disadvantages |

| K₂CO₃ | Methanol | Room temperature, 1-4 hours | Mild, cost-effective, good functional group tolerance | Can be slow for sterically hindered substrates |

| NaOH/KOH | THF/Water | 0 °C to room temperature, 0.5-2 hours | Faster reaction times | Harsher conditions, potential for side reactions |

| NaOMe | Methanol | Room temperature, 1-3 hours | Efficient for many substrates | Can be too aggressive for sensitive functional groups |

Fluoride-Initiated Desilylation

Fluoride-initiated desilylation is another powerful and widely used technique for the removal of TMS groups from alkynes. The high affinity of the fluoride (B91410) ion for silicon forms the basis of this method. The strong silicon-fluorine bond that is formed provides a thermodynamic driving force for the reaction, making it highly efficient.

The most common fluoride source for this purpose is tetrabutylammonium (B224687) fluoride (TBAF). It is typically used as a solution in a polar aprotic solvent like tetrahydrofuran (THF). The reaction is usually fast and can often be completed at room temperature within a short period. The TBAF-mediated desilylation is known for its high yields and clean reaction profiles. However, the basicity of the TBAF solution can sometimes lead to side reactions with base-sensitive functional groups. To mitigate this, buffered TBAF solutions or the use of less basic fluoride sources can be employed.

Other fluoride reagents, such as cesium fluoride (CsF) in a polar apyrotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), can also be effective. Hydrogen fluoride (HF) complexes, for instance HF-pyridine, offer another alternative, particularly when a less nucleophilic fluoride source is required. The choice of the fluoride reagent and solvent system can be tailored to the specific requirements of the substrate.

| Reagent | Solvent | Typical Conditions | Advantages | Disadvantages |

| TBAF | THF | Room temperature, 0.5-2 hours | High efficiency, fast reaction | Basicity can affect sensitive groups |

| CsF | DMF or MeCN | Room temperature to 50 °C, 1-6 hours | Milder than TBAF, good for some substrates | Slower reaction times, requires polar aprotic solvent |

| HF-Pyridine | THF or CH₂Cl₂ | 0 °C to room temperature, 1-4 hours | Less nucleophilic, good for specific cases | Corrosive and requires careful handling |

Further Functionalization of Terminal Alkyne Moieties

Once the terminal alkyne groups of 3,4-diethynylthiophene are exposed, a vast landscape of chemical transformations becomes accessible. These reactive moieties can be readily functionalized using a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the construction of a wide range of complex and functional molecules with tailored electronic and structural properties.

Sonogashira Coupling with Diverse Electrophiles

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it represents a cornerstone of modern organic synthesis. nih.gov This reaction is particularly well-suited for the functionalization of 3,4-diethynylthiophene, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3- and 4-positions of the thiophene (B33073) ring.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and a copper(I) co-catalyst, typically copper(I) iodide (CuI). An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is used as the solvent and to neutralize the hydrogen halide formed during the reaction. The reaction conditions are generally mild, and the coupling proceeds with high yields and excellent functional group tolerance.

By employing a stoichiometric amount of an electrophile, it is possible to achieve mono- or di-functionalization of the 3,4-diethynylthiophene core. This stepwise approach allows for the synthesis of unsymmetrically substituted thiophene derivatives, further expanding the molecular diversity that can be achieved.

| Catalyst System | Base/Solvent | Typical Electrophiles | Reaction Conditions | Key Features |

| Pd(PPh₃)₄ / CuI | Triethylamine | Aryl iodides, aryl bromides | Room temperature to 60 °C | High yields, broad substrate scope |

| PdCl₂(PPh₃)₂ / CuI | Diisopropylamine/THF | Heteroaryl halides, vinyl triflates | Room temperature to 80 °C | Good for electron-deficient halides |

| Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Aryl triflates | 50-100 °C | Allows use of triflate electrophiles |

Click Chemistry (CuAAC) Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides an exceptionally efficient and reliable method for the synthesis of 1,2,3-triazoles. mit.edufrontiersin.orgscirp.org The terminal alkyne groups of 3,4-diethynylthiophene are ideal substrates for this transformation, allowing for the facile introduction of a wide range of functional groups via an azide-bearing component.

The CuAAC reaction is characterized by its high yields, mild reaction conditions (often proceeding in aqueous media), and remarkable functional group tolerance. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent like sodium ascorbate. The resulting 1,4-disubstituted triazole ring is chemically stable and can serve as a rigid linker in more complex molecular architectures.

The modular nature of the CuAAC reaction makes it a powerful tool for the synthesis of functional materials. By reacting 3,4-diethynylthiophene with various functionalized azides, it is possible to create a library of thiophene derivatives with tailored properties for applications in areas such as medicinal chemistry, materials science, and bioconjugation.

| Copper Source | Reducing Agent | Solvent | Typical Azides | Key Features |

| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Alkyl azides, aryl azides | "Green" conditions, high yields |

| CuI | N,N-Diisopropylethylamine | THF or DMF | Benzyl azides, functionalized azides | Anhydrous conditions, good for sensitive substrates |

| Copper nanoparticles | None | Water or organic solvents | Various organic azides | Heterogeneous catalysis, easy work-up |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] cyclotrimerization)

The alkyne functionalities of 3,4-diethynylthiophene can also participate in various cycloaddition reactions, providing access to complex polycyclic and aromatic systems. These reactions offer powerful strategies for the construction of novel carbon frameworks.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. researchgate.net While the thiophene ring itself is generally a poor diene due to its aromaticity, the ethynyl (B1212043) substituents of 3,4-diethynylthiophene can act as potent dienophiles, reacting with a variety of dienes to form bicyclic adducts. Alternatively, the di-alkyne system can potentially react with suitable dienophiles in a tandem fashion under specific conditions. The reactivity in Diels-Alder reactions can often be enhanced by using Lewis acid catalysts or by performing the reaction under high pressure.

[2+2+2] Cyclotrimerization: The transition metal-catalyzed [2+2+2] cyclotrimerization of three alkyne units is a powerful method for the synthesis of substituted benzene (B151609) rings. The two alkyne moieties of 3,4-diethynylthiophene can participate in this reaction with a third alkyne, leading to the formation of thiophene-fused aromatic systems. This reaction is often catalyzed by transition metal complexes of cobalt, rhodium, or nickel. The regioselectivity of the cyclotrimerization can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific isomers. This strategy provides a direct route to extended polycyclic aromatic hydrocarbons containing a central thiophene unit.

| Reaction Type | Reactant Type | Catalyst/Conditions | Product Type |

| Diels-Alder | Dienes (e.g., cyclopentadiene, anthracene) | Thermal or Lewis Acid (e.g., AlCl₃) | Bicyclic adducts |

| [2+2+2] Cyclotrimerization | Monoalkynes (e.g., phenylacetylene) | Co₂(CO)₈, [RhCl(PPh₃)₃], Ni(acac)₂ | Thiophene-fused benzene derivatives |

Other Alkynyl Functionalizations (e.g., Hydrosilylation, Halogenation)

No specific studies on the hydrosilylation or halogenation of the alkynyl groups in this compound have been identified. In general, hydrosilylation of terminal alkynes can proceed via various mechanisms to yield vinylsilanes. The regioselectivity and stereoselectivity of such reactions are highly dependent on the catalyst and reaction conditions. Similarly, the halogenation of carbon-carbon triple bonds is a well-established transformation, but the specific outcomes for this compound, including potential side reactions involving the thiophene ring, have not been documented.

Thiophene Ring Modification and Substitution

Electrophilic Aromatic Substitution Strategies

The trimethylsilylethynyl substituents at the 3 and 4 positions of the thiophene ring are expected to exert a significant influence on the regioselectivity of electrophilic aromatic substitution. These groups are generally considered to be deactivating and meta-directing in classical aromatic systems. However, the inherent reactivity of the thiophene ring, which strongly favors substitution at the α-positions (2 and 5), would compete with this directing effect. No published research has investigated this specific substitution pattern on this compound to determine the actual outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation.

Palladium-Catalyzed Arylation/Heteroarylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Direct C-H arylation of thiophenes is a well-developed field. However, the application of these methods to this compound has not been reported. The steric hindrance posed by the bulky trimethylsilylethynyl groups at the β-positions could significantly impact the efficiency of catalytic C-H activation at the adjacent α-positions of the thiophene ring. Furthermore, potential competing reactions involving the alkynyl moieties under palladium catalysis would need to be considered. Without experimental data, it is impossible to provide detailed research findings or construct data tables on the palladium-catalyzed arylation or heteroarylation of this specific compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural confirmation of 3,4-Bis(trimethylsilylethynyl)thiophene.

The ¹H NMR spectrum is expected to be relatively simple. It would feature a singlet for the 18 equivalent protons of the two trimethylsilyl (B98337) (TMS) groups. This signal typically appears in the upfield region, around 0.25 ppm, which is characteristic of silicon-bound methyl groups. The two protons on the thiophene (B33073) ring (at positions 2 and 5) are chemically equivalent and would appear as a single singlet further downfield, typically in the aromatic region around 7.2-7.4 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the TMS groups would produce a sharp signal at approximately 0.0 ppm. The quaternary carbons of the C≡C triple bonds directly attached to the silicon atoms (Si-C≡C) are expected around 95-105 ppm, while the carbons of the triple bonds attached to the thiophene ring (Th-C≡C) would appear slightly further downfield, around 98-108 ppm. The thiophene ring itself would show two distinct signals: one for the protonated carbons (C2 and C5) around 125-130 ppm and another for the substituted carbons (C3 and C4) at a slightly different chemical shift, often around 122-127 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Nucleus | Predicted Chemical Shift (ppm) |

| -Si(CH₃)₃ | ¹H | ~ 0.25 |

| Thiophene-H (2,5) | ¹H | ~ 7.30 |

| -Si(CH₃)₃ | ¹³C | ~ 0.0 |

| Si-C≡C-Th | ¹³C | ~ 95-105 |

| Si-C≡C-Th | ¹³C | ~ 98-108 |

| Thiophene-C (3,4) | ¹³C | ~ 122-127 |

| Thiophene-C (2,5) | ¹³C | ~ 125-130 |

Two-dimensional (2D) NMR experiments are employed to resolve ambiguities and definitively establish the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this specific molecule, no significant correlations would be expected in a standard COSY spectrum as the thiophene protons and the TMS protons are isolated spin systems, appearing as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. An HSQC spectrum would show a clear correlation between the proton signal at ~7.30 ppm and the carbon signal at ~125-130 ppm, confirming this signal corresponds to the C2 and C5 positions of the thiophene ring. It would also show a correlation between the TMS proton signal at ~0.25 ppm and the TMS carbon signal at ~0.0 ppm.

The TMS protons (~0.25 ppm) correlating to the adjacent quaternary alkyne carbon (Si-C≡C).

The thiophene protons (~7.30 ppm) correlating to the substituted thiophene carbons (C3/C4) and the adjacent alkyne carbon (Si-C≡C-Th). This confirms the attachment of the ethynyl (B1212043) groups to the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₁₆H₂₄SSi₂), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³²S, ²⁸Si). The experimentally determined mass from an HRMS analysis should match this calculated value to within a few parts per million (ppm), confirming the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for C₁₆H₂₄SSi₂

| Parameter | Value |

| Molecular Formula | C₁₆H₂₄SSi₂ |

| Calculated Exact Mass | 304.1137 |

| Observed Exact Mass (Typical) | 304.1135 |

| Mass Difference (Typical) | < 5 ppm |

The choice of ionization technique is critical for successful mass spectrometric analysis.

Electron Ionization (EI): As a relatively volatile and nonpolar molecule, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) using EI. This technique typically produces a clear molecular ion peak and a series of fragment ions that can provide further structural information.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique for molecules of moderate polarity and volatility and can be used with Liquid Chromatography-Mass Spectrometry (LC-MS).

Electrospray Ionization (ESI): ESI is generally less effective for nonpolar, uncharged molecules like this compound, as it relies on the formation of ions in solution prior to vaporization.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is typically reserved for much larger, non-volatile molecules such as polymers and biomolecules and would not be a standard choice for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would display several key absorption bands. A prominent and sharp peak corresponding to the C≡C triple bond stretching vibration is expected in the range of 2100-2200 cm⁻¹. The presence of the TMS groups would be confirmed by strong bands associated with Si-C stretching and CH₃ rocking vibrations, typically around 1250 cm⁻¹ and 840 cm⁻¹, respectively. Vibrations associated with the thiophene ring, such as C-H and C-S stretching, would also be present. iosrjournals.org For instance, C-S stretching modes in thiophene derivatives have been observed between 600 and 850 cm⁻¹. iosrjournals.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alkyne (C≡C) | Stretch | 2100 - 2200 |

| Trimethylsilyl (Si-CH₃) | Symmetric Deformation (Umbrella) | ~ 1250 |

| Trimethylsilyl (Si-C) | Rock | ~ 840 |

| Aromatic C-H | Stretch | > 3000 |

| Thiophene Ring (C-S) | Stretch | 600 - 850 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the thiophene ring, the carbon-carbon triple bonds of the ethynyl groups, and the trimethylsilyl (TMS) moieties.

The spectrum can be interpreted by assigning specific vibrational frequencies to different parts of the molecule. Key expected vibrational modes include:

C≡C Stretching: The most prominent and diagnostic feature for the ethynyl groups is the C≡C stretching vibration. Due to the substitution with silicon, this band is typically observed in the range of 2150-2180 cm⁻¹. The presence of two such groups might lead to symmetric and asymmetric stretching modes, potentially resulting in a single strong absorption or a closely spaced doublet.

Thiophene Ring Vibrations: The aromatic thiophene core gives rise to several characteristic bands. C=C stretching vibrations within the ring are expected in the 1400-1550 cm⁻¹ region. C-H stretching vibrations from the two hydrogens on the thiophene ring would typically appear around 3100 cm⁻¹. Additionally, C-S stretching vibrations are anticipated in the 600-800 cm⁻¹ range. iosrjournals.org

Trimethylsilyl (TMS) Group Vibrations: The TMS groups introduce several distinct vibrational signatures. The Si-C stretching vibrations are expected to produce strong bands around 840-860 cm⁻¹ and also in the 600-800 cm⁻¹ region. The symmetric and asymmetric C-H bending of the methyl groups (CH₃) will appear around 1250 cm⁻¹ (a characteristic sharp band for Si-CH₃) and in the 1400-1450 cm⁻¹ range, respectively. C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.

A detailed analysis of these vibrational modes, often supported by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the FTIR spectrum, confirming the molecular structure of this compound. mdpi.com

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 |

| C-H Stretch (Aliphatic) | Trimethylsilyl (CH₃) | 2900-3000 |

| C≡C Stretch | Ethynyl | 2150-2180 |

| C=C Stretch | Thiophene Ring | 1400-1550 |

| C-H Bend (Symmetric) | Trimethylsilyl (Si-CH₃) | ~1250 |

| Si-C Stretch | Trimethylsilyl | 840-860 and 600-800 |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are symmetric and involve a change in polarizability are typically strong in Raman spectra.

For this compound, the Raman spectrum would be particularly useful for observing the C≡C and C=C stretching modes, which are often more intense in Raman than in FTIR spectra due to their symmetric nature.

Key expected Raman bands include:

C≡C Stretching: The symmetric stretching of the two C≡C bonds is expected to give a very strong and sharp signal in the 2150-2180 cm⁻¹ region. The intensity of this peak is a hallmark of molecules containing diacetylene or similar structures.

Thiophene Ring Vibrations: The symmetric "breathing" modes of the thiophene ring and the C=C stretching vibrations are expected to be prominent in the Raman spectrum, typically appearing in the 1350-1550 cm⁻¹ range.

C-S Stretching: The C-S stretching modes of the thiophene ring are also Raman active and would be observed in the fingerprint region.

Computational studies on related molecules like 3-ethynylthiophene (B1335982) have shown that DFT calculations can accurately predict Raman active modes, aiding in the precise assignment of the experimental spectrum. nih.gov

Table 2: Expected Prominent Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Relative Intensity |

|---|---|---|---|

| C≡C Stretch | Ethynyl | 2150-2180 | Strong |

| C=C Stretch | Thiophene Ring | 1350-1550 | Strong to Medium |

| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Medium |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic transitions within a molecule. These techniques are crucial for understanding the extent of π-conjugation and the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is dictated by the π-conjugated system formed by the thiophene ring and the two ethynyl groups. The absorption of UV or visible light promotes electrons from lower energy occupied molecular orbitals (like the HOMO) to higher energy unoccupied molecular orbitals (like the LUMO).

For this compound, the primary absorption bands are expected to arise from π→π* transitions. The extended conjugation provided by the two ethynyl substituents at the 3 and 4 positions of the thiophene ring is expected to result in a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted thiophene. Studies on similar ethynyl-substituted thiophenes have shown absorption maxima in the UV region. nih.gov For instance, 3-ethynylthiophene exhibits a λmax around 250-260 nm. nih.gov The presence of a second ethynyl group in this compound would likely push the absorption to slightly longer wavelengths.

Table 3: Expected UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Transition Type | Chromophore | Expected λmax (nm) |

|---|

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Many conjugated thiophene derivatives are known to be fluorescent. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift.

The fluorescence properties of this compound would depend on the efficiency of radiative decay from its lowest singlet excited state (S₁). The rigid structure imposed by the ethynyl linkers can enhance fluorescence by reducing non-radiative decay pathways. The emission maximum (λem) would be expected in the near-UV or blue region of the visible spectrum. The quantum yield of fluorescence (ΦF), which is a measure of the emission efficiency, would provide further information about the photophysical properties of the molecule.

Table 4: Expected Fluorescence Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Excitation Wavelength (λex) | Corresponds to λmax | ~260-300 nm |

| Emission Wavelength (λem) | Wavelength of maximum fluorescence | ~320-400 nm |

| Stokes Shift | Difference between λem and λmax | 40-100 nm |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure

Obtaining a suitable single crystal of this compound would allow for its precise structural determination by single-crystal X-ray diffraction. This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Based on the structures of related molecules, such as 2,6-Bis(trimethylsilylethynyl)dithieno[3,2-b:2′,3′-d]thiophene, several structural features can be anticipated. researchgate.net

Planarity: The thiophene ring is expected to be essentially planar.

Linearity: The C-C≡C-Si fragments are expected to be nearly linear.

Conformation: The orientation of the two trimethylsilylethynyl arms relative to the thiophene ring will be determined.

The precise crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the solid-state architecture.

Table 5: Expected Structural Parameters from Single-Crystal X-ray Diffraction

| Parameter | Description | Expected Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic) | To be determined |

| Space Group | The symmetry group of the crystal | To be determined |

| C-S Bond Length (Thiophene) | Distance between carbon and sulfur in the ring | ~1.70-1.75 Å |

| C=C Bond Length (Thiophene) | Double bond distance within the ring | ~1.36-1.38 Å |

| C-C Bond Length (Thiophene) | Single bond distance within the ring | ~1.42-1.44 Å |

| C≡C Bond Length | Triple bond distance of the ethynyl group | ~1.20 Å |

| Si-C Bond Length | Distance between silicon and carbon | ~1.84-1.87 Å |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. In the field of organic electronics, PXRD is instrumental in elucidating the solid-state packing and morphology of semiconducting materials, which are critical factors influencing their charge transport properties. For compounds like this compound, which are designed for potential use in organic electronic devices, understanding the crystalline phase is crucial.

PXRD analysis of a powdered sample provides a diffraction pattern, which is a fingerprint of its crystalline structure. This pattern plots the intensity of diffracted X-rays as a function of the diffraction angle (2θ). From this data, several key structural parameters can be determined:

Crystalline Nature: The presence of sharp, well-defined peaks in the diffraction pattern confirms the crystalline nature of the material. Amorphous materials, in contrast, produce broad, diffuse halos.

Phase Identification and Purity: Each crystalline phase of a compound produces a unique PXRD pattern. This allows for the identification of different polymorphs, which are different crystalline arrangements of the same molecule. Polymorphism can significantly impact the physical and electronic properties of the material. The pattern can also reveal the presence of any crystalline impurities.

Unit Cell Parameters: The positions of the diffraction peaks can be used to determine the dimensions and angles of the unit cell, which is the basic repeating block of the crystal lattice.

Information on Molecular Packing: Although less detailed than single-crystal X-ray diffraction, PXRD can provide insights into how molecules are arranged in the solid state, such as the presence of π-stacking interactions, which are vital for efficient charge transport in organic semiconductors.

As of the latest available research, specific powder X-ray diffraction data for this compound has not been reported in publicly accessible literature. Consequently, a detailed analysis of its specific crystalline phases, including unit cell parameters and a corresponding data table of diffraction peaks, cannot be provided at this time.

However, based on studies of similar silylated thiophene derivatives, it is anticipated that this compound would exhibit a high degree of crystallinity due to the rigid and planar nature of the thiophene core and the linear ethynyl linkers. The bulky trimethylsilyl groups would play a significant role in directing the solid-state packing, potentially leading to well-ordered structures. Should experimental PXRD data become available, it would be crucial for establishing the structure-property relationships essential for the rational design and optimization of electronic devices based on this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For 3,4-Bis(trimethylsilylethynyl)thiophene, DFT studies would provide fundamental insights into its molecular properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of this compound. Conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Orbital Characterization)

Understanding the electronic structure is key to predicting a molecule's reactivity and its potential applications in electronic devices. This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic conductivity and optical properties. Orbital characterization would describe the spatial distribution of these frontier orbitals, indicating which parts of the molecule are involved in electron donation and acceptance.

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution would reveal how electron density is spread across the this compound molecule. An electrostatic potential map would visually represent the regions of positive and negative charge, highlighting areas that are susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its dynamic behavior, such as its conformational flexibility and how it interacts with its environment in the solid or liquid state. This information is particularly relevant for understanding the bulk properties of materials based on this molecule.

Aromaticity and Antiaromaticity Assessments

The aromaticity of the central thiophene (B33073) ring in this compound is a key determinant of its stability and electronic properties. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the magnetic shielding at a specific point, usually the geometric center of a ring (NICS(0)) or at a point slightly above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests antiaromaticity, and a value near zero implies non-aromaticity. researchgate.net

For the parent thiophene molecule, NICS values are well-established, confirming its aromatic character. researchgate.net At the B3LYP/6-31+G* level of theory, the NICS value at the center of the thiophene ring is reported to be -13.6 ppm. researchgate.net Other calculations report NICS(0) and NICS(1) values for thiophene of approximately -13.0 and -10.4 ppm, respectively. whiterose.ac.uk

For this compound, NICS calculations would be performed at the center of the five-membered ring. The electron-withdrawing nature of the ethynyl (B1212043) groups might slightly modulate the π-electron density within the thiophene ring. However, it is expected that the thiophene core would retain a significant degree of aromaticity, as indicated by a strongly negative NICS value, comparable to that of substituted thiophenes.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity | Reference |

| Benzene (B151609) (Reference) | -9.7 | - | Aromatic | researchgate.net |

| Thiophene | -13.6 | -10.4 | Aromatic | researchgate.netwhiterose.ac.uk |

| Pyrrole | -12.9 | - | Aromatic | researchgate.net |

| Furan | - | - | Aromatic | pharmaguideline.com |

Note: NICS values can vary depending on the computational method and basis set used.

Anisotropy of the Induced Current Density (AICD) and related methods like Gauge-Including Magnetically Induced Currents (GIMIC) provide a visual representation of the electron currents induced by an external magnetic field. mdpi.com This method allows for a more detailed understanding of electron delocalization pathways than NICS alone.

For an aromatic compound like this compound, an AICD or GIMIC analysis would be expected to show a strong, continuous diatropic ring current flowing around the perimeter of the thiophene ring. This visualization would confirm that the π-electrons are delocalized across the entire ring system, including the sulfur atom's lone pair that participates in the aromatic sextet. nih.gov The analysis would also show how the substituents might influence the current density, but the primary ring current characteristic of aromaticity would be the dominant feature. mdpi.com

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of complex spectra.

Simulated NMR Spectra: Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

¹H NMR: The simulation would predict chemical shifts for the two equivalent protons on the thiophene ring (H-2 and H-5) and the 18 equivalent protons of the two trimethylsilyl (B98337) groups. The thiophene protons are expected in the aromatic region, influenced by the electronic effects of the substituents.

¹³C NMR: The simulation would predict distinct signals for the different carbon atoms: two for the thiophene ring (C2/C5 and C3/C4), two for the linear ethynyl linkers, and one for the methyl groups of the TMS moiety. Experimental and simulated spectra for similar thiophene derivatives serve as a basis for these predictions. researchgate.net

Simulated IR Spectra: Infrared (IR) spectra can be simulated from calculated vibrational frequencies. chemrxiv.org For this compound, the IR spectrum is expected to show characteristic peaks corresponding to specific vibrational modes. researchgate.netnist.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (Thiophene ring) | 3100 - 3150 |

| C-H stretching (Trimethylsilyl) | 2900 - 3000 |

| C≡C stretching (Alkynyl) | 2100 - 2150 |

| Si-C stretching | 1250, 840 |

| Thiophene ring vibrations | 1300 - 1500 |

Simulated UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). The spectrum of this compound is expected to be dominated by π-π* transitions. The extended conjugation provided by the two ethynyl groups attached to the thiophene core would likely result in a bathochromic (red) shift of the absorption maximum compared to unsubstituted thiophene. researchgate.netresearchgate.net Calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic transitions involved.

Reaction Mechanism Elucidation

Computational methods are invaluable for elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation barriers. whiterose.ac.uk For this compound, several types of reactions could be investigated.

Electrophilic Aromatic Substitution: Thiophene is known to undergo electrophilic substitution, primarily at the 2- and 5-positions. numberanalytics.com Computational studies could model the mechanism of reactions like halogenation or nitration. These studies would involve locating the transition state structures for the formation of the sigma complex (Wheland intermediate) at the C-2 position. The calculations would provide the activation energy for this step, confirming the regioselectivity of the reaction.

Reactions at the Ethynyl Groups: The carbon-carbon triple bonds are sites of potential reactivity, such as cycloaddition reactions or nucleophilic additions. Theoretical modeling can be used to explore the feasibility and mechanism of, for example, a [3+2] cycloaddition with an azide (B81097) to form a triazole ring. chemrxiv.org

Oxidation Mechanisms: The reaction of thiophene derivatives with oxidizing agents can be complex. nih.govresearchgate.net Computational studies can help to unravel these pathways, determining whether the reaction proceeds via cycloaddition to the thiophene ring or oxidation at the sulfur atom. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed, providing a deep, quantitative understanding of the molecule's chemical reactivity.

Transition State Identification and Energy Barriers

There is no available research data from computational studies that identifies the transition states or quantifies the energy barriers for reactions involving this compound. Such studies would be crucial for understanding the kinetics and mechanisms of reactions like its synthesis, polymerization, or functionalization. Typically, identifying a transition state involves locating a first-order saddle point on the potential energy surface, and its energy determines the activation barrier for the reaction. Without dedicated computational analysis for this specific molecule, no data on these parameters can be provided.

Reaction Pathway Mapping

Similarly, the scientific literature lacks studies that map the reaction pathways for chemical transformations of this compound. Reaction pathway mapping involves tracing the geometric and energetic changes of a molecular system from reactants to products, passing through any transition states and intermediates. This level of detailed computational investigation is essential for a complete mechanistic understanding. In the absence of such studies, a detailed description of the reaction coordinates and potential intermediates for reactions involving this compound remains speculative.

Further theoretical research is necessary to elucidate the mechanistic details of reactions involving this compound, which would be invaluable for optimizing existing synthetic routes and designing new materials with tailored properties.

Applications in Advanced Organic Materials Synthesis As a Molecular Building Block

Monomer in Conjugated Polymer and Oligomer Synthesis

The linear, rigid-rod nature of 3,4-bis(trimethylsilylethynyl)thiophene makes it a valuable monomer for the construction of π-conjugated polymers and oligomers. These materials are central to the field of organic electronics, finding use in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Design Principles for Optoelectronic and Electronic Materials

The incorporation of the this compound unit into a polymer backbone is guided by several key design principles aimed at optimizing material performance:

Enhancing π-Conjugation and Planarity: The thiophene (B33073) ring is an electron-rich aromatic heterocycle that promotes effective π-orbital overlap along the polymer backbone. The linear ethynylene (alkyne) linkers extend this conjugation rigidly, which can lead to a more planar polymer structure. This increased planarity and extended conjugation are critical for efficient intramolecular charge transfer and for facilitating intermolecular π-π stacking in the solid state, both of which are essential for high charge carrier mobility.

Tuning the HOMO/LUMO Energy Levels: The electron-donating nature of the thiophene ring influences the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. The inclusion of the ethynylene units also modulates the electronic structure. By pairing this monomer with various electron-accepting co-monomers, chemists can create donor-acceptor (D-A) copolymers with tailored HOMO and LUMO levels. This control is fundamental for aligning energy levels with electrodes and other active layer components in electronic devices and for tuning the material's optical band gap.

Improving Solubility and Processability: The bulky trimethylsilyl (B98337) groups significantly improve the solubility of the monomer and the resulting polymers in common organic solvents. This is a critical practical consideration, as good solubility allows for solution-based processing techniques like spin-coating and inkjet printing, which are necessary for fabricating large-area, low-cost electronic devices.

Providing Reaction Versatility: The TMS-protected alkyne is a stable yet highly versatile functional group. It can be deprotected to the terminal alkyne for oxidative coupling or used in various other cross-coupling reactions, providing chemists with a wide array of synthetic pathways to access diverse polymer structures.

Polymerization Strategies (e.g., Oxidative Polymerization, Suzuki, Stille, Negishi Polymerizations)

The conversion of this compound into conjugated polymers can be achieved through several modern polymerization techniques. The choice of method depends on the desired polymer structure and the co-monomer used.

Oxidative Polymerization: After deprotection of the trimethylsilyl groups (typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride, TBAF) to reveal the terminal alkynes, the resulting 3,4-diethynylthiophene (B150511) can undergo oxidative coupling reactions, such as Glaser-Eglinton or Hay coupling. These reactions form a diacetylene linkage (a butadiyne bridge) between the thiophene units, creating a poly(thiophene-ethynylene) type structure. This method is effective for creating homopolymers with a highly conjugated, rigid backbone.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is the most powerful and versatile for creating well-defined alternating copolymers. For these reactions, the this compound monomer must first be functionalized. The core thiophene ring can be halogenated (e.g., with bromine or iodine) at the 2- and 5-positions. This dihalo-monomer can then be coupled with a variety of co-monomers.

Suzuki Polymerization: The dihalo-monomer can be reacted with a co-monomer bearing two boronic acid or boronic ester groups. This reaction is known for its tolerance to a wide range of functional groups.

Stille Polymerization: This strategy involves coupling the dihalo-monomer with a co-monomer functionalized with two organostannane (e.g., trimethylstannyl) groups. Stille coupling is highly efficient for constructing complex conjugated polymers. rsc.org

Negishi Polymerization: In this case, the dihalo-monomer is coupled with an organozinc reagent. Negishi coupling is known for its high reactivity and ability to form C-C bonds efficiently.

The table below summarizes representative conditions for these cross-coupling polymerizations, which are broadly applicable to thiophene-based monomers.

| Polymerization Type | Typical Catalyst System | Co-monomer Functional Group | Key Features |

| Suzuki | Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand | Boronic Acid / Ester (-B(OR)₂) | Tolerant to many functional groups; boronic acids are often stable. |

| Stille | Pd(PPh₃)₄ or PdCl₂(dppf) | Organostannane (-SnR₃) | Fast and high-yielding; organotin reagents can be toxic. |

| Negishi | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Organozinc (-ZnCl) | Highly reactive; organozinc reagents are moisture-sensitive. |

Incorporation into Polymer Backbones for Property Modulation

Introducing the this compound moiety into a polymer backbone has a profound impact on the material's properties.

Optical Properties: The rigid and extended π-system created by the thiophene-ethynylene unit typically leads to a red-shift in the polymer's absorption and emission spectra compared to polymers with more flexible linkers. This indicates a reduction in the optical band gap, which is desirable for applications in photovoltaics that aim to capture a broader portion of the solar spectrum. mdpi.com

Electronic Properties: The planarity and rigidity imparted by the monomer enhance intermolecular π-stacking, which is crucial for charge transport. Polymers incorporating this unit are designed to have improved charge carrier mobilities, a key parameter for the performance of organic transistors. rsc.org

Thermal Stability: The rigid aromatic and acetylenic structure contributes to high thermal stability, with polymers often exhibiting decomposition temperatures well above 200°C, making them suitable for use in durable electronic devices. rsc.org

Morphology: The linear structure can promote self-assembly and the formation of ordered domains in thin films. This control over solid-state packing is essential for optimizing the performance of bulk heterojunction solar cells and field-effect transistors.

Precursor for Macrocyclic and Cage Compounds

Beyond linear polymers, the defined geometry and reactive termini of this compound make it an excellent precursor for the synthesis of shape-persistent macrocycles and complex three-dimensional structures like porous organic cages.

Synthesis of Thiophene-Based Macrocycles

Thiophene-based macrocycles are of significant interest for their potential applications in molecular recognition, sensing, and as novel materials for optoelectronics. rsc.org The synthesis of these structures often leverages the same coupling reactions used in polymerization, but the reactions are performed under high-dilution conditions. These conditions favor intramolecular or controlled intermolecular cyclization reactions over the formation of long polymer chains.

A common strategy involves a cyclooligomerization reaction. For instance, after deprotection of the TMS groups, the resulting 3,4-diethynylthiophene monomer can be subjected to oxidative coupling. Under high dilution, this can lead to the formation of cyclic trimers, tetramers, or larger macrocycles where the thiophene units are linked by butadiyne bridges. These macrocycles possess a well-defined cavity and a fully conjugated perimeter, leading to distinct photophysical properties compared to their linear polymer analogues. researchgate.net For example, thiophene-based macrocycles often exhibit sharp absorption bands and can show emission in the visible region of the spectrum, making them interesting candidates for use in OLEDs or as fluorescent sensors. rsc.org

Construction of Porous Organic Cages (POCs) and Frameworks

Porous organic cages (POCs) are discrete, hollow molecules with intrinsic porosity, while porous organic frameworks are extended, crystalline solids. nih.govnih.gov Both material types have applications in gas storage, separation, and catalysis. researchgate.net The construction of POCs relies on the principles of molecular self-assembly, often using dynamic covalent chemistry to form three-dimensional structures from rigid building blocks.

This compound, with its rigid, linear geometry, can serve as a ditopic "linker" or "strut" in the construction of POCs. To form a cage, these linear linkers must be combined with multitopic, angular "node" units. For example, a C₃-symmetric, trialdehyde-functionalized aromatic core could be reacted with a bifunctional amine. The resulting imine cage would then be functionalized with alkyne groups. Alternatively, and more directly, a di-halogenated version of the thiophene monomer could be reacted with a multitopic building block functionalized with terminal alkynes via Sonogashira coupling to build the cage framework.

The rigidity of the thiophene-ethynylene strut is critical for preventing the collapse of the cage structure, thereby ensuring permanent porosity. The dimensions of the resulting cage and its pores can be precisely controlled by the length of the linker and the geometry of the node units, illustrating a key advantage of this bottom-up approach to creating porous materials. researchgate.net

Building Block for Dendritic and Hyperbranched Architectures

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined, three-dimensional structure, while hyperbranched polymers are more randomly branched and polydisperse. Both classes of materials are of significant interest for applications in fields such as light-emitting diodes, sensors, and catalysis, owing to their unique properties which include high solubility, low viscosity, and a high density of functional groups.

While direct polymerization of this compound into dendritic or hyperbranched structures is not commonly reported, its derivatives are instrumental in their synthesis. The TMS groups can be selectively deprotected to generate reactive sites for the attachment of subsequent monomer units in a controlled, generational growth approach required for dendrimer synthesis. researchgate.net For instance, the core of a dendrimer can be functionalized with thiophene units derived from this building block, with subsequent generations being built outwards.

In the context of hyperbranched polymers, thiophene-based monomers are utilized in one-pot synthesis approaches. rsc.org An efficient method for creating branched poly(3-alkylthiophene)s involves a dehydrohalogenative polycondensation reaction, which can result in polymers with a tunable degree of branching. rsc.org The resulting materials exhibit a more globular morphology in solution compared to their linear counterparts, a characteristic feature of hyperbranched polymers. rsc.org

The synthesis of thiophene dendrons and dendrimers has been successfully achieved through metal-mediated coupling reactions using a convergent approach. uh.edu Key starting materials for such syntheses can be derived from functionalized thiophenes, highlighting the importance of versatile building blocks like this compound. The characterization of these dendritic molecules often reveals spectroscopic properties that are distinct from linear oligomers, with broad absorption spectra resulting from the presence of various conjugation lengths within the branched structure. uh.edu

Table 1: Comparison of Dendritic and Hyperbranched Polymer Synthesis Approaches

| Feature | Dendrimer Synthesis | Hyperbranched Polymer Synthesis |

|---|---|---|

| Monomer Type | ABx (x ≥ 2) with protecting groups | ABx (x ≥ 2) |

| Synthesis | Stepwise, generational growth | One-pot polycondensation |

| Purification | Requires purification at each step | Typically no purification between steps |

| Structure | Perfectly branched, monodisperse | Irregularly branched, polydisperse |

| Control | High degree of architectural control | Limited control over branching |

Ligand Design in Organometallic Chemistry

The sulfur atom in the thiophene ring and the π-systems of the ethynyl (B1212043) groups in this compound make it and its derivatives attractive candidates for ligand design in organometallic chemistry. The coordination of such ligands to transition metals can lead to the formation of complexes with interesting catalytic and photophysical properties.

Thiophenes are generally considered poor donors to most transition metal ions but can undergo a variety of reactions in organometallic and coordination compounds. researchgate.net The specific reactivity and coordination mode depend on the metal center and its other ligands. researchgate.net For instance, thiophene derivatives can act as ligands in complexes that catalyze various organic transformations. The electronic properties of the thiophene ring can be tuned by the substituents at the 3 and 4 positions, which in turn influences the properties of the resulting metal complex.

While direct coordination of this compound to transition metals for catalytic applications is not extensively documented, the ethynyl groups provide handles for creating more complex ligand systems. For example, the terminal alkynes, after deprotection of the TMS groups, can be used in "click" reactions to attach coordinating moieties or to form part of a larger chelating ligand framework. These more elaborate ligands can then be coordinated to transition metals like rhodium, palladium, or platinum to form catalysts for reactions such as cross-coupling, hydrogenation, or polymerization.

The formation of metallocene complexes with bis(trimethylsilyl)acetylene (B126346) derivatives is a well-established area of organometallic chemistry. nih.govnih.gov These complexes can serve as precursors to highly reactive "masked" low-valent metal centers that are active in a variety of catalytic reactions. nih.gov By analogy, thiophene-based diynes derived from this compound could potentially form stable complexes with transition metals, which could then be utilized in catalysis.

Table 2: Examples of Transition Metals Used with Thiophene-based Ligands

| Transition Metal | Application Area | Reference |

|---|---|---|

| Rhodium | Catalysis, Bis-silylation | mdpi.com |

| Palladium | Cross-coupling reactions | nih.gov |

| Platinum | Organometallic synthesis | researchgate.net |

| Copper | Coordination chemistry | researchgate.net |

Component in Supramolecular Assembly

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. The rigid and planar nature of the thiophene ring, combined with the potential for π-π stacking and other weak interactions, makes thiophene-containing molecules excellent candidates for the construction of supramolecular architectures.

The self-assembly of thiophene derivatives is governed by a subtle interplay of various non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. nih.gov The substitution pattern on the thiophene ring has a profound effect on the resulting supramolecular structure. nih.gov For instance, altering the position of an amide group on a thiophene ring can switch the packing motif from head-to-tail to head-to-head. nih.gov

In the case of this compound, the extended π-system of the di-ethynylthiophene core is expected to promote π-π stacking interactions, leading to the formation of ordered columnar or lamellar structures in the solid state or on surfaces. The trimethylsilyl groups, being bulky, will also play a significant role in directing the self-assembly, potentially leading to structures with larger intermolecular spacing than would be observed with terminal alkynes.

Mechanistic and Reactivity Studies of 3,4 Bis Trimethylsilylethynyl Thiophene and Its Derivatives

Understanding Reaction Selectivity and Regiochemistry

The presence of two trimethylsilyl (B98337) (TMS) groups on the ethynyl (B1212043) moieties at the 3 and 4 positions of the thiophene (B33073) ring in 3,4-bis(trimethylsilylethynyl)thiophene plays a pivotal role in directing the selectivity and regiochemistry of its reactions. The bulky TMS groups can be selectively cleaved, allowing for stepwise functionalization of the thiophene core.

A key aspect of the reactivity of this compound is its ability to undergo regiospecific mono-ipso-substitution. This selective reaction at one of the silylated positions enables the synthesis of unsymmetrically 3,4-disubstituted thiophenes, which are valuable building blocks in organic synthesis. The reaction typically proceeds via electrophilic substitution, where an electrophile replaces one of the trimethylsilyl groups. The choice of electrophile and reaction conditions can be tuned to achieve high regioselectivity. For instance, iodination using iodine monochloride (ICl) can lead to the formation of 3-iodo-4-(trimethylsilylethynyl)thiophene. This mono-iodinated intermediate can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a diverse range of functional groups at the 3-position. The remaining trimethylsilylethynyl group at the 4-position can then be subjected to a second, different functionalization reaction, providing access to a wide array of unsymmetrically 3,4-disubstituted thiophenes.

The regioselectivity of these transformations is influenced by both steric and electronic factors. The bulky trimethylsilyl groups provide steric hindrance, which can influence the approach of the electrophile or catalyst. Electronically, the silicon atom can stabilize a positive charge in the transition state through the β-silicon effect, thereby facilitating electrophilic attack at the carbon atom attached to the silicon.

| Reaction Type | Reagents | Product | Regioselectivity |

| Mono-ipso-iodination | ICl | 3-iodo-4-(trimethylsilylethynyl)thiophene | High |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-aryl-4-(trimethylsilylethynyl)thiophene | High |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-alkynyl-4-(trimethylsilylethynyl)thiophene | High |

Catalyst Deactivation and Regeneration Studies

While specific studies on catalyst deactivation and regeneration in reactions involving this compound are not extensively documented, general principles from palladium-catalyzed cross-coupling reactions of thiophene derivatives can be applied. In these reactions, catalyst deactivation is a common issue that can lead to lower yields and reduced catalyst turnover numbers.

Several factors can contribute to the deactivation of palladium catalysts in the context of thiophene chemistry. The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst by coordinating strongly to the metal center and inhibiting its catalytic activity. The formation of palladium black, which is catalytically inactive, is another common deactivation pathway, particularly at high temperatures or with high catalyst loadings. rsc.org In the case of silylated compounds, side reactions involving the cleavage of the carbon-silicon bond under certain conditions could also potentially affect the catalyst's performance.

Strategies to mitigate catalyst deactivation and enable regeneration are crucial for the practical application of these reactions. The use of specific ligands, such as bulky electron-rich phosphines, can stabilize the palladium catalyst and prevent its agglomeration into palladium black. nih.gov Heterogeneous catalysts, where the palladium is supported on materials like silica (B1680970) or polymers, can offer improved stability and easier separation and regeneration. rsc.org For instance, a diatomite-supported palladium(II) salophen complex has been shown to be a reusable heterogeneous catalyst for Sonogashira coupling reactions. researchgate.net Regeneration of deactivated catalysts can sometimes be achieved by treating them with oxidizing agents to remove poisoning species or by re-dispersing the palladium nanoparticles.

| Deactivation Pathway | Potential Cause | Mitigation/Regeneration Strategy |

| Catalyst Poisoning | Strong coordination of sulfur to palladium | Use of robust ligands, catalyst regeneration |

| Formation of Palladium Black | High temperature, high catalyst concentration | Lower catalyst loading, use of stabilizing ligands |

| Ligand Degradation | Reaction with substrates or byproducts | Use of more stable ligands |

| Leaching of Metal | Weak support interaction in heterogeneous catalysts | Stronger catalyst support anchoring |